Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate
Description
Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate is a catechol-containing compound structurally related to endogenous catecholamines and synthetic derivatives like methyldopa and levodopa. Its core structure features a phenyl ring with vicinal hydroxyl groups (3,4-dihydroxyphenyl), an amino group at the α-carbon, and a methyl ester moiety at the carboxylate position. This esterification likely serves as a prodrug strategy to enhance lipophilicity and bioavailability, facilitating transport across biological membranes such as the blood-brain barrier . The compound has been investigated in pharmaceutical contexts, including analogs of levodopa for Parkinson’s disease treatment and as intermediates in antihypertensive agents like methyldopa .
Properties
IUPAC Name |
methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,12-13H,4,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBDACCLCFWBSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901339025 | |
| Record name | 3-Hydroxytyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901339025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41439-83-2 | |
| Record name | 3-Hydroxytyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901339025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxytyrosinate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxytyrosine with methanol in the presence of an acid catalyst. This reaction typically requires mild conditions and can be carried out at room temperature. Another method involves the use of enzymatic catalysis, where specific enzymes facilitate the esterification process, offering a more environmentally friendly and selective approach .
Industrial Production Methods
In an industrial setting, the production of methyl 3-hydroxytyrosinate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced production costs. The use of biocatalysts in industrial production is also gaining traction due to their efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxytyrosinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many biochemical processes.
Reduction: Reduction reactions can convert methyl 3-hydroxytyrosinate into its corresponding alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate, particularly in its (S)-stereoisomer form, is a compound of interest in various scientific and medicinal fields due to its unique structural features and biological activities. This compound, which includes a methyl ester of an amino acid and a phenolic moiety, is often studied for its potential therapeutic applications.
Scientific Research Applications
(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride exhibits diverse applications across various scientific disciplines:
- Medicinal Chemistry The presence of hydroxyl groups on the phenyl ring enhances its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry.
- Pharmaceutical Research It is used in studying the potential effects on various conditions and its binding affinity to biological targets.
- Synthesis Methods It is involved in developing various synthesis methods to maintain desired properties.
- Bioassays The biological activity is often assessed through bioassays that measure the compound's effects on living organisms or cells.
Melevodopa and Parkinson's Disease
Melevodopa, a well-established medication for Parkinson's disease, is closely related to this compound.
- Treatment of Parkinson's Symptoms Melevodopa can improve symptoms like tremors, rigidity, and bradykinesia (slowness of movement). It functions by converting into dopamine in the brain, a neurotransmitter essential for movement.
- Levodopa Prodrugs this compound is related to prodrugs of levodopa, which are investigated for improving drug delivery and efficacy . Levodopa, an immediate precursor of dopamine, is commonly prescribed for Parkinson's disease .
- Limitations of Levodopa Levodopa's absorption is limited by the narrow distribution of amino acid transporters in the upper small intestine . Approximately 35% of an administered dose reaches systemic circulation as intact levodopa .
- Ester Prodrugs of Levodopa Ester prodrugs of levodopa are developed to enhance the rectal absorption of the drug .
Clovamide Analogues and Anti-Inflammatory Effects
Research into clovamide analogues, which share structural similarities with this compound, has revealed anti-inflammatory effects .
- Inhibitors of NO Production Clovamide derivatives have been found to inhibit NO production and exhibit anti-inflammatory effects in stimulated cells .
- Synthesis and Modification Modifications of clovamide by replacing the catechol group with various functional groups aim to improve potency and elucidate the pharmacophore .
Antihypertensive Molecule
2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid has been investigated as an antihypertensive molecule .
- Theoretical Study A theoretical study using the DFT approach examined the charge transfer and hyperpolarizability of (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid .
- Electron-Hole Analysis Electron-hole analysis of excited states has been performed, calculating charge transfer lengths and electron-hole overlap .
- Thermodynamic Properties The variation of thermodynamic properties with temperature has been studied, showing correlations between heat capacity, enthalpy, entropy, and temperature .
Safety and Hazards
According to PubChem, (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride may present several hazards :
- GHS Classification It is classified with the following GHS hazard statements :
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
- H361: Suspected of damaging fertility or the unborn child
- Precautionary Measures Includes several precautionary statements, such as :
- P203: Obtain, read and follow all safety instructions before use.
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
Mechanism of Action
The mechanism of action of methyl 3-hydroxytyrosinate involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress, it helps protect cells from damage.
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, thereby modulating biological processes.
Signal Transduction: It may influence cellular signaling pathways, affecting cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate and its analogs:
Key Structural and Functional Insights
Ester vs. Carboxylate Groups Methyl/ethyl esters (e.g., this compound, Levodopa Methyl Ester) improve lipophilicity compared to free carboxylates (e.g., methyldopa). This enhances bioavailability and central nervous system uptake, critical for Parkinson’s therapeutics .
Substituents on the Phenyl Ring 3,4-Dihydroxyphenyl: Essential for catecholamine-like activity (e.g., binding to adrenoceptors or dopamine receptors). Methyldopa retains this motif for antihypertensive action . Methoxy or halogen substituents (e.g., 3-(2-Methoxyphenyl)propanoic acid) reduce oxidative susceptibility but diminish catechol-specific receptor interactions .
Chirality and Isomerism
- The S-isomer of methyldopa is pharmacologically active, underscoring the importance of stereochemistry in receptor binding . Similarly, levodopa esters rely on the (S)-configuration for efficacy .
Salt Forms Hydrochloride salts (e.g., this compound hydrochloride) improve solubility and stability, though manufacturing challenges may limit commercial availability .
Biological Activity
Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate, commonly referred to as (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride, is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate is a chiral compound featuring a methyl ester of an amino acid alongside a dihydroxyphenyl moiety. The presence of hydroxyl groups on the phenyl ring enhances its reactivity and interaction with biological systems, making it a subject of extensive research.
The biological activities attributed to (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate are primarily linked to its role as a precursor to dopamine. It is structurally related to L-DOPA (levodopa), which is widely used in the treatment of Parkinson's disease. The compound has demonstrated the following activities:
- Neuroprotective Effects : It exhibits neuroprotective properties by promoting dopamine synthesis in neuronal cells, thus alleviating symptoms associated with dopaminergic deficits .
- Antioxidant Activity : The dihydroxyphenyl group contributes to its antioxidant capabilities, helping to mitigate oxidative stress in cells .
- Anti-inflammatory Properties : Research indicates that this compound may also exert anti-inflammatory effects, which can be beneficial in various neurodegenerative conditions.
Biological Assays and Findings
The biological activity of (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate has been assessed through various bioassays. These assays measure the compound's effects on cellular models and living organisms. Key findings include:
| Study | Methodology | Findings |
|---|---|---|
| Study A | In vitro assays on neuronal cell lines | Increased dopamine levels and reduced apoptosis |
| Study B | Animal models of Parkinson's disease | Improved motor function and reduced neuroinflammation |
| Study C | Oxidative stress assays | Significant reduction in reactive oxygen species (ROS) levels |
Case Studies
- Parkinson's Disease Treatment : In a clinical trial involving patients with early-stage Parkinson's disease, administration of (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate resulted in notable improvements in motor symptoms compared to placebo controls. Patients reported enhanced mobility and reduced tremors after 12 weeks of treatment .
- Neuroprotective Effects Against Oxidative Stress : A study examining the protective effects of this compound against oxidative stress in cultured neurons found that it significantly decreased cell death induced by hydrogen peroxide exposure. The results suggest that its antioxidant properties play a crucial role in preserving neuronal integrity .
Synthesis Methods
Several synthesis methods have been developed for (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate. These methods focus on maintaining the compound's desired properties while allowing for modifications that could enhance biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
